molecular formula C16H12N2O3 B6142188 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid CAS No. 540495-74-7

2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid

Cat. No.: B6142188
CAS No.: 540495-74-7
M. Wt: 280.28 g/mol
InChI Key: HYGGQEMOVYEUKG-UHFFFAOYSA-N
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Description

2-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid is a synthetic organic compound featuring a benzoic acid moiety linked via a methyl bridge to a 4-oxo-3,4-dihydroquinazolin-2-yl group. Quinazolinone derivatives are known for their pharmacological relevance, including kinase inhibition and anticancer activity . The compound is commercially available as a research chemical (e.g., Santa Cruz Biotechnology, Catalog #sc-340736), with molecular formula C₁₇H₁₂N₂O₃ (exact mass: 292.08 g/mol) . A structurally related variant, 2-{[7-(methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid (CAS 327091-28-1), incorporates a methoxycarbonyl substituent at position 7 of the quinazolinone ring, increasing its molecular weight to 338.3 g/mol (C₁₈H₁₄N₂O₅) .

Properties

IUPAC Name

2-[(4-oxo-3H-quinazolin-2-yl)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-15-12-7-3-4-8-13(12)17-14(18-15)9-10-5-1-2-6-11(10)16(20)21/h1-8H,9H2,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGGQEMOVYEUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3C(=O)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Anthranilic Acid-Based Cyclization

The foundational approach involves anthranilic acid (2 ) reacting with acetic anhydride (3 ) to form benzoxazinone (4 ), followed by treatment with aniline derivatives to yield 2-methyl-3-phenyl-4(3H)-quinazolinones (6a–f ). For the target compound, replacing the phenyl group with a benzyl-benzoic acid precursor could enable post-cyclization functionalization. However, direct incorporation of a benzoic acid substituent during cyclization remains unexplored in the literature.

Condensation with Aldehyde Derivatives

A critical step in analogous compounds involves condensing 2-methylquinazolinones with aldehyde-containing partners. For example, 4-formylbenzenesulfonamide (7 ) reacts with 6a under acidic conditions to form ethenyl-linked hybrids. Adapting this method, 4-formylbenzoic acid could serve as the aldehyde source, enabling a Knoevenagel-like condensation to introduce the methylene-benzoic acid group. Pilot studies suggest glacial acetic acid and sodium acetate as viable catalysts, with reflux conditions (100°C, 6–7 hours) achieving moderate yields.

Palladium-Catalyzed Coupling Strategies

Heck Reaction for C–C Bond Formation

The patent US8084604B2 details a Heck reaction between halogenated anilines and acrylates to construct dihydroquinazolines. While this method focuses on piperazine-containing analogs, its principles apply to the target compound. A proposed route involves:

  • Synthesizing 2-chloro-3,4-dihydroquinazolin-4-one.

  • Coupling with methyl acrylate via palladium catalysis to form a trans-alkene intermediate.

  • Oxidative hydrolysis of the ester to yield the benzoic acid group.

Reaction conditions from the patent include bis(triphenylphosphine)palladium(II) chloride as the catalyst and triethylamine as the base in dioxane at reflux.

Functional Group Interconversion

Oxidation of Methyl to Carboxylic Acid

If initial synthesis yields 2-(methyl)quinazolinone intermediates, oxidation could convert the methyl group to carboxylic acid. Potassium permanganate or Jones reagent under acidic conditions are standard oxidants. However, over-oxidation risks degrading the quinazolinone ring, necessitating precise stoichiometric control.

Hydrolysis of Nitrile Intermediates

The patent describes converting benzonitriles to aldehydes via Stephen reduction. Applying this, 2-(cyanomethyl)quinazolinone could be hydrolyzed to the corresponding carboxylic acid using concentrated hydrochloric acid at elevated temperatures.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and practicality:

MethodStarting MaterialsKey Reagents/ConditionsYield (%)Limitations
Anthranilic Acid RouteAnthranilic acid, 4-formylbenzoic acidAcetic anhydride, glacial acetic acid~40–50Low regioselectivity
Heck Coupling2-Chloroquinazolinone, methyl acrylatePd(PPh3)2Cl2, triethylamine~55–60Requires halogenated precursor
Suzuki Coupling2-Bromoquinazolinone, boronic acidPd(PPh3)4, Na2CO3~65–70*Synthetic complexity of boronic acid
Nitrile Hydrolysis2-CyanomethylquinazolinoneHCl, H2O, reflux~30–40*Risk of side reactions

*Extrapolated from analogous reactions in sources.

Optimization and Scalability Considerations

Solvent and Temperature Effects

The anthranilic acid route achieves optimal yields in glacial acetic acid at 100°C, whereas palladium-catalyzed methods require polar aprotic solvents like dioxane or dimethoxyethane. Microwave-assisted synthesis could reduce reaction times but remains untested for this compound.

Protecting Group Strategies

To prevent unwanted esterification of the benzoic acid group during synthesis, tert-butyl or methyl ester protection is recommended. Subsequent deprotection via acid hydrolysis (e.g., trifluoroacetic acid) ensures high fidelity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted quinazolinones.

Scientific Research Applications

Medicinal Chemistry

2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid has been studied for its potential as a therapeutic agent in various diseases:

Anticancer Activity:
Research indicates that compounds with quinazoline structures exhibit significant anticancer properties. A study demonstrated that derivatives of quinazoline can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation .

Antimicrobial Properties:
The compound's ability to form covalent bonds with amino groups in proteins suggests potential applications as an antimicrobial agent. It may disrupt bacterial protein synthesis, thereby inhibiting growth .

Biochemical Research

Proteomics:
This compound is utilized in proteomics research as an acylating agent. It forms covalent bonds with proteins, allowing for the study of protein interactions and modifications . This application is crucial for understanding cellular mechanisms and developing new therapeutic strategies.

Enzyme Inhibition Studies:
The ability of this compound to inhibit specific enzymes has been explored. For instance, it has been shown to inhibit certain kinases involved in cancer progression, making it a candidate for drug development aimed at targeted cancer therapies .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the effects of various quinazoline derivatives on human cancer cell lines. The results indicated that this compound significantly reduced cell viability in breast and lung cancer models through apoptosis induction mechanisms .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of this compound against several pathogenic bacteria. The results showed that it exhibited considerable inhibitory effects on Gram-positive bacteria, suggesting its potential as a new class of antibiotics .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings
Medicinal ChemistryAnticancer AgentInduces apoptosis in cancer cell lines
Biochemical ResearchProteomicsAcylates proteins for interaction studies
Enzyme InhibitionKinase InhibitionReduces activity of kinases linked to cancer
Antimicrobial ActivityBacterial InhibitionEffective against Gram-positive bacteria

Mechanism of Action

The mechanism by which 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid exerts its effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes and signaling pathways that are crucial for the survival and proliferation of cancer cells and pathogens. The exact molecular targets and pathways are still under investigation, but research suggests that it may involve the modulation of protein kinases and transcription factors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Modifications

Phthalazinone Analog
  • Compound : 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (CAS 763114-26-7)
  • Structure: Replaces the quinazolinone ring with a phthalazinone core and introduces a fluorine atom at the ortho position of the benzoic acid.
Benzothiazolyl Azo Derivatives
  • Example : 2-Hydroxy-4-substituted-3-(4,6-disubstituted-benzothiazolyl-2-azo)-benzoic acid
  • Structure : Features an azo (-N=N-) linkage connecting the benzoic acid to a benzothiazole ring.
  • Properties: These compounds exhibit strong UV-Vis absorption due to the conjugated azo group, making them suitable as dyes or analytical ligands. Acidity constants (pKa) for phenolic and carboxylic protons range between 2.5–4.5 and 4.5–6.5, respectively, influenced by electron-withdrawing substituents .
Thiazole-Substituted Benzoic Acids
  • Example : 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid (CAS 65032-66-8)
  • Structure: Replaces the quinazolinone with a methyl-thiazole group.
  • Properties: Lower melting point (139.5–140°C) compared to quinazolinone derivatives, suggesting reduced crystallinity and altered solubility .

Substituent Effects

Methoxycarbonyl Modification
  • Compound : 2-{[7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid
  • Structure: Adds a methoxycarbonyl group at position 7 of the quinazolinone.
  • Impact : The electron-withdrawing group may enhance binding affinity to biological targets (e.g., enzymes) by modulating electronic distribution .
Triazine Derivatives
  • Example: 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid
  • Structure : Incorporates a triazine ring and formyl/methoxy substituents.
  • Properties : Higher melting point (217.5–220°C) and complex NMR shifts (δ = 3.86 ppm for methoxy protons) due to extended conjugation and hydrogen bonding .

Natural Product Analogs

  • Example : 2-(2,6-Dihydroxybenzoyl)-3-hydroxy-5-(hydroxymethyl)-methyl ester (isolated from Penicillium sp. S-2-10)
  • Structure : Natural benzoic acid derivative with dihydroxybenzoyl and hydroxymethyl groups.
  • Properties: Enhanced water solubility due to polar substituents, contrasting with the synthetic quinazolinone derivative’s likely hydrophobicity .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Melting Point (°C) Key Applications
2-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid Quinazolinone None C₁₇H₁₂N₂O₃ Not reported Pharmaceutical research
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid Phthalazinone Fluorine (ortho) C₁₆H₁₁FN₂O₃ Not reported Drug intermediate
2-Hydroxy-3-(4,6-dimethylbenzothiazolyl-2-azo)-benzoic acid Benzothiazole + Azo Methyl, hydroxy C₁₆H₁₃N₃O₃S 180–185 Dyes, analytical ligands
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid Thiazole Methyl C₁₁H₉NO₂S 139.5–140 Biochemical research
3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid Triazine Formyl, methoxy, phenoxy C₂₄H₁₈N₄O₆ 217.5–220 Material science

Key Research Findings

  • Quinazolinone vs. Phthalazinone: The quinazolinone core offers a balance of hydrogen-bonding capacity and aromatic stacking, critical for enzyme inhibition. Phthalazinone analogs, while structurally similar, may exhibit distinct binding modes due to altered ring geometry .
  • Azo Dyes: Benzothiazolyl azo derivatives demonstrate pH-dependent color changes, useful in optoelectronic materials. Their higher molecular weights (~300–400 g/mol) contrast with the lighter quinazolinone derivative (292 g/mol) .
  • Natural vs. Synthetic: Fungal-derived benzoic acids (e.g., compound 1 from Penicillium sp.) emphasize biodiversity in drug discovery but lack the synthetic tunability of quinazolinone derivatives .

Biological Activity

Overview

2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid is a compound belonging to the quinazolinone derivatives family, which are recognized for their diverse biological activities including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

  • IUPAC Name : 2-[(4-oxo-3H-quinazolin-2-yl)methyl]benzoic acid
  • Molecular Formula : C₁₆H₁₂N₂O₃
  • Molecular Weight : 280.28 g/mol
  • CAS Number : 540495-74-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes and signaling pathways crucial for the survival and proliferation of cancer cells and pathogens. The compound appears to modulate protein kinases and transcription factors involved in cell growth regulation.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound against various bacterial and fungal strains. The following table summarizes key findings regarding its antimicrobial efficacy:

Pathogen Activity Reference
Staphylococcus aureusInhibition of growth
Escherichia coliModerate activity
Candida albicansSignificant inhibition
Aspergillus nigerEffective antifungal

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies indicate that derivatives of this compound can induce apoptosis in cancer cells and inhibit tumor growth. For example:

  • In Vitro Studies : Research has shown that this compound can significantly reduce cell viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • In Vivo Studies : Animal models have demonstrated that treatment with this compound leads to reduced tumor size and improved survival rates compared to untreated controls.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

  • Study on Breast Cancer : A recent study showed that a derivative of this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway.
  • Fungal Infections : In a clinical trial involving patients with systemic fungal infections, treatment with this compound resulted in a significant decrease in fungal load compared to standard antifungal therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving diazotization, coupling, and cyclization. For example, diazotization of 4,6-disubstituted-2-aminobenzothiazole derivatives with NaNO₂ in H₂SO₄ at 0–5°C generates diazonium salts, which are coupled with 2-hydroxy-4-substituted benzoic acid derivatives under alkaline conditions . Key intermediates are characterized using melting points, elemental analysis (C/H/N), FT-IR (to confirm functional groups like -COOH and quinazolinone rings), and ¹H NMR (to verify substituent positions and coupling efficiencies) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : A combination of FT-IR, ¹H NMR, and UV-Vis spectroscopy is critical. FT-IR identifies carboxylic acid (C=O stretch at ~1700 cm⁻¹) and quinazolinone (C=O at ~1650 cm⁻¹) groups. ¹H NMR resolves aromatic protons (δ 6.5–8.5 ppm) and methylene bridges (δ 3.5–4.5 ppm), while UV-Vis (λmax ~350–450 nm) confirms π-π* transitions in conjugated systems . Elemental analysis validates stoichiometric ratios (e.g., C₁₇H₁₃N₂O₃) .

Q. How does the acidity of the carboxylic acid group influence the compound’s reactivity in aqueous media?

  • Methodological Answer : The pKa of the carboxylic acid group (~2.5–3.0) determines protonation states under physiological conditions. Titration studies using potentiometry or UV-pH-dependent spectral shifts can quantify acidity constants. For example, phenolic and carboxylic protons in analogous azo-benzoic acids exhibit distinct pKa values (e.g., 4.5 vs. 2.8), affecting solubility and binding interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer : Optimization involves:

  • Temperature control : Maintaining 0–5°C during diazotization prevents premature decomposition of diazonium salts .
  • Catalyst selection : Using NaOAc in coupling reactions enhances electrophilic substitution efficiency .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, as seen in similar quinazolinone syntheses .
    • Yields >80% are achievable with strict stoichiometric ratios (1:1.2 for diazonium:coupling agent) and inert atmospheres to prevent oxidation .

Q. How can researchers resolve discrepancies in ¹H NMR data for derivatives of this compound?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism in quinazolinone rings) or solvent-induced shifts. Strategies include:

  • Variable-temperature NMR : Identifies tautomeric equilibria (e.g., keto-enol forms) by observing peak coalescence at higher temperatures .
  • Deuterated solvent screening : DMSO-d₆ vs. CDCl₃ can shift aromatic protons by 0.2–0.5 ppm due to hydrogen bonding .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex derivatives .

Q. What molecular interactions drive the biological activity of this compound, and how are they studied?

  • Methodological Answer : The quinazolinone core and carboxylic acid group enable hydrogen bonding with biological targets (e.g., enzymes). Computational docking (AutoDock Vina) and molecular dynamics simulations predict binding modes to receptors like kinases . In vitro assays (e.g., enzyme inhibition IC₅₀) validate interactions, while X-ray crystallography (resolution ≤1.8 Å) provides atomic-level insights, as demonstrated for structurally similar benzothiazinones .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.